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Cat. No.: B1207939 Get Quote

HPMCAS Outperforms HPMCP as an Enteric
Polymer for Drug Delivery
A detailed comparison reveals Hypromellose Methylcellulose Acetate Succinate (HPMCAS)

offers superior performance in enteric coating and solubility enhancement for poorly soluble

drugs when compared to its predecessor, Hypromellose Methylcellulose Phthalate (HPMCP).

Researchers and drug development professionals will find that HPMCAS provides enhanced

physical stability in amorphous solid dispersions and more versatile pH-targeted drug release,

making it a more robust option for modern pharmaceutical formulations.

This guide provides an objective comparison of the performance of HPMCAS and HPMCP,

supported by experimental data, to assist in the selection of the most suitable enteric polymer

for specific drug development needs.

At a Glance: HPMCAS vs. HPMCP
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Feature
HPMCAS (Hydroxypropyl
Methylcellulose Acetate
Succinate)

HPMCP (Hydroxypropyl
Methylcellulose Phthalate)

Primary Function

Enteric polymer, solubility

enhancer (especially in

amorphous solid dispersions)

Enteric polymer

pH-Dependent Solubility

Customizable release profiles

with grades dissolving at pH ≥

5.5, ≥ 6.0, and ≥ 6.8.[1][2][3]

Grades typically dissolve at pH

5.0-5.5.[4][5]

Stability in Amorphous Solid

Dispersions (ASDs)

High physical stability,

preventing drug crystallization.

[6][7] No phase separation

observed at high drug loads

after 3 months under

accelerated conditions.[6][7]

Less stable at higher drug

loads, with phase separation

observed after 3 months under

accelerated conditions.[6][7]

Solubility Enhancement

Widely recognized for its

exceptional ability to create

and maintain supersaturated

drug concentrations,

significantly improving

bioavailability.[1][8]

Also used for solubility

enhancement but generally

considered less effective than

HPMCAS in maintaining

supersaturation.

Drug Release

Provides faster drug release

compared to more water-

soluble polymers like HPMC.

[6][7] The availability of

different grades allows for

targeted drug release

throughout the small intestine.

[1][2][3]

Also offers faster drug release

than water-soluble polymers.

[6][7] Release is primarily

targeted to the upper small

intestine.

In-Depth Performance Comparison
pH-Dependent Drug Release and Enteric Protection
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The primary function of an enteric polymer is to protect the drug from the acidic environment of

the stomach and allow for its release in the specific pH of the small intestine. The key

difference between HPMCAS and HPMCP lies in the range of pH at which they dissolve.

HPMCAS is available in several grades that dissolve at different pH levels, offering greater

flexibility for targeted drug delivery:

L Grade: Dissolves at pH ≥ 5.5

M Grade: Dissolves at pH ≥ 6.0

H Grade: Dissolves at pH ≥ 6.8[1][2][3]

This allows formulators to target drug release to different sections of the small intestine, from

the duodenum to the ileum.

HPMCP, on the other hand, is available in grades that typically dissolve in a narrower and lower

pH range:

HP-50: Dissolves at pH ≥ 5.0

HP-55: Dissolves at pH ≥ 5.5[4][5]

This generally restricts its application to drug release in the upper part of the small intestine.

Superiority in Amorphous Solid Dispersions (ASDs)
For poorly water-soluble drugs, formulating them as amorphous solid dispersions (ASDs) is a

common strategy to enhance their bioavailability. The choice of polymer is critical to the stability

and performance of an ASD.

HPMCAS has demonstrated exceptional performance as a carrier in ASDs.[1][8] It is highly

effective at inhibiting the crystallization of the amorphous drug, thus maintaining a

supersaturated state and improving drug absorption.[1][8] A comparative study on the physical

stability of ASDs prepared with a thermally sensitive compound using hot-melt extrusion

showed that HPMCAS formulations with both 20% and 50% drug loads exhibited no phase

separation after 3 months under accelerated stability conditions (40°C/75% RH).[6][7]
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HPMCP is also used in ASDs; however, the same study revealed its limitations at higher drug

concentrations. While the HPMCP formulation with a 20% drug load was stable, the formulation

with a 50% drug load showed phase separation after 3 months under the same accelerated

stability conditions.[6][7] This suggests that HPMCAS provides a more robust and stable

formulation, especially for high-dose drugs.

Experimental Protocols
The following are detailed methodologies for key experiments used to compare the

performance of enteric polymers like HPMCAS and HPMCP.

In-Vitro Dissolution Testing for Enteric-Coated
Formulations
This two-stage dissolution test is designed to simulate the physiological transit of a dosage

form from the stomach to the intestine.

Objective: To evaluate the acid resistance of the enteric coating and the subsequent drug

release profile in a simulated intestinal fluid.

Apparatus: USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 1 (Basket Apparatus).

Procedure:

Acid Stage (Simulated Gastric Fluid):

Prepare 0.1 N Hydrochloric Acid (HCl) as the dissolution medium.

Place 750-1000 mL of the medium in each dissolution vessel and maintain the

temperature at 37 ± 0.5°C.

Place the enteric-coated dosage form in each vessel.

Operate the apparatus at a specified speed (e.g., 50-100 rpm) for 2 hours.

At the end of the 2-hour period, withdraw a sample of the medium to analyze for any

premature drug release. The amount of drug released should be minimal and within

compendial limits.
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Buffer Stage (Simulated Intestinal Fluid):

After the acid stage, carefully add a pre-determined volume of a concentrated buffer

solution (e.g., phosphate buffer) to each vessel to adjust the pH to the target level (e.g.,

pH 6.8).

Alternatively, the dosage form can be transferred to a new set of vessels containing the

buffer medium.

Continue the dissolution testing for a specified period (e.g., 45-60 minutes or until

complete drug release is achieved).

Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes).

Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis

spectrophotometry or HPLC).

Physical Stability Assessment of Amorphous Solid
Dispersions (ASDs)
Objective: To assess the physical stability of ASDs by monitoring for any signs of crystallization

of the drug over time, especially under accelerated storage conditions.

Apparatus: Stability chambers, Differential Scanning Calorimeter (DSC), Powder X-ray

Diffractometer (PXRD).

Procedure:

Sample Preparation: Prepare ASDs of the drug with HPMCAS and HPMCP at different drug

loadings (e.g., 20% and 50% w/w) using a suitable method like spray drying or hot-melt

extrusion.

Initial Characterization (Time Zero):

Analyze the freshly prepared ASDs using DSC to determine the glass transition

temperature (Tg).
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Use PXRD to confirm the amorphous nature of the drug in the dispersion (i.e., absence of

sharp peaks characteristic of crystalline material).

Stability Storage:

Store the ASD samples in controlled environment stability chambers under accelerated

conditions (e.g., 40°C / 75% relative humidity) and at room temperature (e.g., 25°C / 60%

relative humidity).

Time-Point Analysis:

At predetermined time points (e.g., 1, 3, and 6 months), withdraw samples from the

stability chambers.

Re-analyze the samples using DSC and PXRD.

In DSC, the appearance of a melting endotherm or a change in the Tg can indicate

crystallization.

In PXRD, the emergence of sharp peaks confirms the presence of crystalline drug.

Visual observation for any changes in appearance, such as phase separation, should also

be recorded.

Visualizing the Performance Advantage of HPMCAS
The following diagram illustrates the key decision points and outcomes when selecting

between HPMCAS and HPMCP for developing an enteric drug formulation, particularly as an

amorphous solid dispersion.
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Formulation Goal: Enteric Protection & Solubility Enhancement

Performance Evaluation

Outcome

Poorly Soluble Drug Candidate

Polymer Selection for Amorphous Solid Dispersion (ASD)

HPMCAS

Considered for broader pH targeting and high drug loads

HPMCP

Considered for upper intestinal targeting

Accelerated Stability Testing
(High Drug Load) pH-Dependent Dissolution

Result: Physically Stable
(No Phase Separation)

Result: Unstable
(Phase Separation Occurs)

Result: Versatile Release
(pH 5.5 to 6.8)

Result: Limited Release Window
(pH 5.0 to 5.5)

Optimal Formulation

HPMCAS selected for robust formulation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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